Cas no 2229613-96-9 (3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol)

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol
- 2229613-96-9
- EN300-1820230
-
- インチ: 1S/C9H13NOS/c1-6-2-3-8(12-6)9(10)4-7(11)5-9/h2-3,7,11H,4-5,10H2,1H3
- InChIKey: SMYWDYNCAJWGMG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1C1(CC(C1)O)N
計算された属性
- せいみつぶんしりょう: 183.07178521g/mol
- どういたいしつりょう: 183.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820230-10.0g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1820230-1g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 1g |
$1599.0 | 2023-09-19 | ||
Enamine | EN300-1820230-0.05g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 0.05g |
$1344.0 | 2023-09-19 | ||
Enamine | EN300-1820230-0.1g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 0.1g |
$1408.0 | 2023-09-19 | ||
Enamine | EN300-1820230-2.5g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 2.5g |
$3136.0 | 2023-09-19 | ||
Enamine | EN300-1820230-1.0g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1820230-10g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 10g |
$6882.0 | 2023-09-19 | ||
Enamine | EN300-1820230-0.5g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 0.5g |
$1536.0 | 2023-09-19 | ||
Enamine | EN300-1820230-5.0g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1820230-0.25g |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
2229613-96-9 | 0.25g |
$1472.0 | 2023-09-19 |
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-olに関する追加情報
3-Amino-3-(5-Methylthiophen-2-yl)cyclobutan-1-ol: A Comprehensive Overview
3-Amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol, identified by the CAS registry number CAS 2229613-96-9, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanol derivatives, characterized by a cyclobutane ring substituted with an amino group and a 5-methylthiophene moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in contemporary research.
The structure of 3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol is notable for its compact cyclobutane ring, which introduces strain and reactivity into the molecule. The presence of the amino group (-NH₂) at the 3-position of the cyclobutane ring suggests potential for participation in hydrogen bonding and nucleophilic reactions. Meanwhile, the 5-methylthiophene substituent adds aromaticity and electron-donating properties, enhancing the compound's stability and reactivity in certain conditions.
Recent studies have explored the synthesis of this compound through various routes, including cyclization reactions and multi-component synthesis. Researchers have highlighted the importance of stereochemistry in determining the compound's properties, with enantiomeric forms exhibiting distinct behaviors in biological assays. For instance, investigations into its interaction with enzymes have revealed potential applications in drug design, particularly in targeting specific protein-protein interactions.
The biological activity of CAS 2229613-96-9 has been a focal point of recent research. In vitro studies have demonstrated its ability to modulate cellular signaling pathways, suggesting potential therapeutic applications in areas such as inflammation, neurodegenerative diseases, and cancer. Preclinical trials have further indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer drug development.
In addition to its biological applications, 3-amino-(5-methylthiophen-yl)cyclobutanol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly as a component in semiconducting polymers or as an additive to enhance material stability under oxidative conditions.
The synthesis and characterization of this compound have been optimized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have enabled precise determination of its molecular structure and purity, ensuring its reliability for both academic research and industrial applications.
In conclusion, CAS 2229613-96- strong> represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and promising biological activity position it as a valuable tool in drug discovery and materials science. Continued research into its properties is expected to unlock further potential uses, solidifying its role as an important molecule in modern chemistry.
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